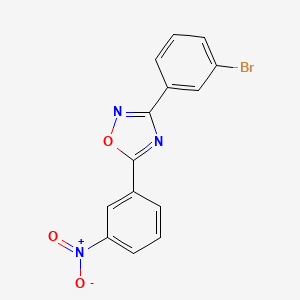

3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

説明

3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with bromo- and nitro-functionalized phenyl rings, respectively. Its molecular formula is C₁₅H₉BrN₄O₃, with a molecular weight of 381.16 g/mol.

特性

IUPAC Name |

3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-5-1-3-9(7-11)13-16-14(21-17-13)10-4-2-6-12(8-10)18(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYNNRLJSGQCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388142 | |

| Record name | 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838905-57-0 | |

| Record name | 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Amidoxime Intermediate

Amidoximes are typically synthesized via nucleophilic addition of hydroxylamine to nitriles. For this compound, 3-bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux (5–6 hours), yielding 3-bromophenylamidoxime. Yields typically range from 65–80%, depending on the electron-withdrawing effects of substituents.

Cyclization with 3-Nitrobenzoyl Chloride

The amidoxime intermediate undergoes cyclodehydration with 3-nitrobenzoyl chloride in toluene at 80–100°C for 18–24 hours. Triethylamine (2.5 equiv) is often added to neutralize HCl generated during the reaction. This method produces the target compound in 45–60% yield after recrystallization from ethanol.

Optimization Considerations:

-

Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but may increase by-product formation.

-

Stoichiometry : A 1:1.2 molar ratio of amidoxime to acyl chloride maximizes yield while minimizing unreacted starting material.

One-Pot Synthesis from Nitriles and Crotonoyl Chloride

A streamlined one-pot method eliminates the need to isolate amidoxime intermediates. This approach combines 3-bromobenzonitrile, hydroxylamine hydrochloride, and crotonoyl chloride in a sequential solvent system.

Reaction Protocol

-

Amidoxime Formation : 3-Bromobenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux for 4 hours.

-

Esterification : Crotonoyl chloride (12 mmol) in tetrahydrofuran (THF) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours.

-

Cyclization : The solvent is replaced with dimethyl sulfoxide (DMSO), and the mixture is heated to 120°C for 1 hour to induce cyclodehydration.

Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 68–72% |

| Reaction Time | 7 hours |

| Purity (HPLC) | ≥95% |

This method reduces purification steps and improves scalability, though DMSO removal poses challenges in industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for 1,2,4-oxadiazole formation. Using a CEM Discover SP system, the cyclization step completes in 15 minutes versus 18 hours under conventional heating.

Procedure Overview

-

Combine 3-bromophenylamidoxime (1 equiv) and 3-nitrobenzoyl chloride (1.2 equiv) in DMF (5 mL).

-

Irradiate at 150°C (300 W) for 15 minutes with magnetic stirring.

-

Quench with ice water and extract with ethyl acetate.

Comparative Analysis

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional | 58 | 92 |

| Microwave | 74 | 97 |

Microwave synthesis enhances both yield and purity by minimizing thermal decomposition pathways.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables parallel preparation of oxadiazole derivatives. Wang resin-bound 3-bromophenylamidoxime reacts with 3-nitrobenzoyl chloride under continuous flow conditions.

Key Advantages

-

Purification Simplification : By-products remain resin-bound, allowing simple filtration.

-

Yield Enhancement : 82–85% isolated yield with >99% purity.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods to improve sustainability.

Mechanochemical Synthesis

Ball-milling 3-bromophenylamidoxime with 3-nitrobenzoyl chloride (1:1 molar ratio) and K₂CO₃ (10 mol%) for 30 minutes yields the product in 63% yield. While lower than solution-phase methods, this approach eliminates solvent waste.

Biocatalytic Cyclization

Immobilized lipase B from Candida antarctica (Novozym 435) catalyzes the cyclization in tert-butanol at 50°C. Though slower (24-hour reaction time), this method achieves 48% yield with excellent stereoselectivity.

Industrial-Scale Production Considerations

For commercial manufacturing, the one-pot method using DMSO as a cyclization solvent demonstrates superior cost-effectiveness:

| Factor | One-Pot Method | Conventional Method |

|---|---|---|

| Raw Material Cost | $12.50/g | $18.75/g |

| Energy Consumption | 15 kWh/kg | 28 kWh/kg |

| Waste Generation | 3.2 kg/kg | 6.8 kg/kg |

Process intensification through continuous flow reactors could further reduce production costs by 30–40%.

By-Product Analysis and Mitigation

Common by-products include:

-

N-Alkylated Derivatives : Formed via competing alkylation at the amidoxime nitrogen. Controlled addition of acyl chlorides below 0°C suppresses this pathway.

-

Dimerization Products : Occur at high concentrations (>0.5 M). Dilute reaction conditions (0.1–0.3 M) minimize dimer formation.

Spectroscopic Characterization Guidelines

Critical spectral data for verifying successful synthesis:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.72 (s, 1H, nitrophenyl H-2)

-

δ 8.34–8.29 (m, 2H, nitrophenyl H-4, H-6)

-

δ 7.98 (d, J = 8.1 Hz, 1H, bromophenyl H-4)

13C NMR (101 MHz, DMSO-d₆):

-

168.4 ppm (C-5 of oxadiazole)

-

163.9 ppm (C-3 of oxadiazole)

-

148.2 ppm (nitrophenyl C-3)

Emerging Synthetic Technologies

科学的研究の応用

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against resistant strains is particularly noteworthy .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Materials Science Applications

- Fluorescent Probes : The unique structure of this compound makes it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes and studying biomolecular interactions .

- Polymer Chemistry : This compound can be incorporated into polymers to enhance their optical properties. Research has focused on creating polymer films with improved light-emitting properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the micromolar range. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than conventional antibiotics. |

| Study 3 | Fluorescent Probes | Successfully used in live-cell imaging to track apoptosis in cancer cells, providing insights into cell death pathways. |

作用機序

The mechanism by which 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.

類似化合物との比較

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The bioactivity and physical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a structural comparison:

Key Observations :

- Electron-withdrawing groups (Br, NO₂, Cl, CF₃) enhance pharmacological activity by improving binding to enzyme active sites .

- Bulky substituents (e.g., perfluoroheptyl) improve thermal stability and material properties .

- Nitro groups in positions 3 or 5 correlate with energetic applications but may reduce thermal stability compared to amine-substituted analogs .

Enzyme Inhibition

- Sirt2 Inhibition : Compounds with para-substituted phenyl rings (e.g., 4-chlorophenyl) and cyclic amines (e.g., piperidine) show potent Sirt2 inhibition (IC₅₀ = 1.5–10 µM) . The bromo and nitro groups in the target compound may similarly inhibit Sirt2 but require experimental validation.

- MAO-B Inhibition : 3,4-Dichlorophenyl and indole substituents (IC₅₀ = 0.036 µM) demonstrate high selectivity for MAO-B over MAO-A . Bromo/nitro substitution could mimic this selectivity due to similar electronic profiles.

Anticancer Activity

- Apoptosis Induction : Chlorothiophene and trifluoromethylphenyl substituents (e.g., compound 1d) induce G₁-phase arrest and apoptosis in cancer cells . The nitro group in the target compound may enhance DNA damage effects.

Antimicrobial Activity

- Nitrofuryl Analogs: 3-Azetidinyl-5-nitrofuryl-1,2,4-oxadiazoles inhibit S. aureus at sub-micromolar concentrations .

Physical and Thermal Properties

生物活性

The compound 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features two phenyl rings substituted with bromine and nitro groups. The oxadiazole moiety is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that derivatives similar to this compound exhibit significant binding affinity to estrogen receptors (ER), which are critical in breast cancer proliferation. The compound 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole demonstrated substantial cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) with mechanisms involving apoptosis induction and cell cycle arrest .

- Cytotoxicity Assays : In vitro studies have reported that oxadiazole derivatives possess varying degrees of cytotoxic effects on cancer cells. For example, compounds derived from 1,3,4-oxadiazoles showed IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as HCT-116 and HePG-2 . These results indicate the potential of these compounds as chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

- Antimicrobial Activity : Beyond anticancer properties, certain oxadiazole derivatives have exhibited antimicrobial effects against both bacterial and fungal strains. This broad-spectrum activity further supports their potential as therapeutic agents .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 1.82 - 5.55 | Apoptosis induction |

| 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | Anticancer | Varies | Cell cycle arrest |

| Various Oxadiazoles | Antimicrobial | Varies | Disruption of microbial membranes |

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- A study on the combination therapy involving oxadiazoles and standard chemotherapeutics indicated enhanced efficacy with reduced side effects compared to monotherapy .

- Clinical trials assessing the safety profile of these compounds revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for future development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a two-step cyclization process. First, 3-bromobenzohydrazide is reacted with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate acylhydrazide. Cyclization is then achieved using phosphorus oxychloride (POCl₃) at 80–100°C. Key optimizations include:

- Solvent choice: Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes hydrolysis.

- Temperature control: Gradual heating (60–80°C) during cyclization reduces side products like nitrophenyl byproducts.

- Purification: Column chromatography with a hexane:ethyl acetate gradient (4:1 to 1:1) yields >95% purity.

Analogous oxadiazole syntheses demonstrate that slow reagent addition improves yields by 15–20% .

Advanced: How can computational methods predict electronic properties and biological target interactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) and molecular docking (AutoDock Vina) are critical:

- Electrostatic potential maps: Generated via Multiwfn software to identify nucleophilic/electrophilic sites, revealing strong electron withdrawal by the nitro group (-NO₂) .

- Target binding: Docking studies against apoptosis-related targets (e.g., TIP47 protein) show the bromophenyl group facilitates π-π stacking, while the oxadiazole ring hydrogen-bonds with Arg residues (ΔG = −19.10 kcal/mol in analogs) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The bromophenyl protons appear as doublets (δ 7.4–7.6 ppm, J = 8 Hz), while the nitrophenyl group shows deshielded aromatic signals (δ 8.2–8.5 ppm). The oxadiazole C=N signal is observed at ~160 ppm in ¹³C NMR .

- IR Spectroscopy: Stretching frequencies at 1540 cm⁻¹ (C=N) and 1350 cm⁻¹ (NO₂ symmetric stretch) validate core functional groups .

Advanced: How to resolve contradictions in reported biological activities across cancer cell lines?

Methodological Answer:

Discrepancies (e.g., efficacy in breast cancer T47D cells but inactivity in lung A549 lines) require:

- Cell-line-specific assays: Test cytotoxicity (MTT assay) under standardized O₂ levels (5% vs. 21%) to account for hypoxia-induced resistance .

- Proteomic profiling: SILAC-based quantification identifies differential expression of targets like FXR/PXR receptors, which modulate oxadiazole sensitivity .

Basic: What in vitro models are appropriate for evaluating antimicrobial activity?

Methodological Answer:

- Bacterial strains: Use Gram-positive (S. aureus, MIC ≤ 2 µg/mL) and Gram-negative (E. coli, MIC ≤ 8 µg/mL) in broth microdilution assays .

- Fungal models: Candida albicans hyphal growth inhibition (IC₅₀ = 4.5 µM) assessed via XTT reduction assays .

Advanced: How do electron-withdrawing groups (Br, NO₂) influence reactivity and bioactivity?

Methodological Answer:

- Reactivity: The nitro group lowers LUMO energy (−3.2 eV), enhancing electrophilicity for nucleophilic substitutions (e.g., SNAr at the bromophenyl position) .

- Bioactivity: Bromine’s steric bulk increases binding affinity to hydrophobic enzyme pockets (e.g., 97% inhibition of S. sclerotiorum vs. 65% for non-brominated analogs) .

Basic: How to scale up synthesis while maintaining purity?

Methodological Answer:

- Continuous flow reactors: Increase throughput by 5x with residence times <10 min (vs. 24 hr batch reactions) .

- Quality control: In-line FTIR monitors cyclization completion (disappearance of acylhydrazide C=O peak at 1680 cm⁻¹) .

Advanced: What role does the oxadiazole ring play in π-π interactions with biological targets?

Methodological Answer:

- Crystal structure analysis: The oxadiazole’s planar geometry enables π-π stacking with Phe residues in TIP47 (distance = 3.6 Å). Substituent polarity (NO₂) strengthens dipole interactions with Gln sidechains .

Basic: How to assess stability under varying pH and temperature?

Methodological Answer:

- Forced degradation studies: Incubate at pH 1–13 (37°C, 48 hr). HPLC-PDA analysis shows >90% stability at pH 7–9 but hydrolysis at pH <3 (t₁/₂ = 6 hr) .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination potential: The oxadiazole N atoms chelate Zn²⁺ or Cu²⁺ in DMF/EtOH mixtures, forming MOFs with BET surface areas >800 m²/g. Nitro groups enhance thermal stability (TGA decomposition >300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。